4-Chloro-2'-iodo-3-methylbenzophenone
Overview
Description
4-Chloro-2'-iodo-3-methylbenzophenone is a useful research compound. Its molecular formula is C14H10ClIO and its molecular weight is 356.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Science and Toxicology
Identification, Toxicity, and Control of Iodinated Disinfection Byproducts in Cooking with Simulated Chlor(am)inated Tap Water and Iodized Table Salt . This study highlights the formation of iodinated disinfection byproducts (I-DBPs) during cooking with chloraminated or chlorinated tap water and iodized salt. These I-DBPs were found to be significantly more developmentally toxic than their aliphatic counterparts, indicating potential environmental and health implications of chlorine-based water treatment practices (Yang Pan, Xiangru Zhang, & Yu Li, 2016).
Chemistry and Materials Science
Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation . This research presents a method for the regioselective dearomatization of 2-methylphenols and 2-methylanilines, showcasing the utility of iodane reagents in synthetic organic chemistry. Such methodologies could potentially be applied to or be relevant for compounds including 4-Chloro-2'-iodo-3-methylbenzophenone in the synthesis of novel organic molecules (S. Quideau, L. Pouységu, Aurélie Ozanne, & J. Gagnepain, 2005).
Analytical Chemistry
Analysis of Benzophenone and 4-Methylbenzophenone in Breakfast Cereals . This study developed a method for detecting benzophenones in food packaging, illustrating the importance of analytical techniques for ensuring food safety and the relevance of studying benzophenone derivatives in various applications (E. Van Hoeck et al., 2010).
Synthetic Organic Chemistry
Convenient Route to Efavirenz Analogues as Potential non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors . This research demonstrates the synthetic utility of chlorophenyl-containing compounds in medicinal chemistry, potentially indicating areas where this compound could be of interest for the development of pharmaceuticals (A. A. Hamed, 2004).
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)-(2-iodophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c1-9-8-10(6-7-12(9)15)14(17)11-4-2-3-5-13(11)16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDGQQYBTATBRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101226046 | |
Record name | Methanone, (4-chloro-3-methylphenyl)(2-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101226046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-18-2 | |
Record name | Methanone, (4-chloro-3-methylphenyl)(2-iodophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (4-chloro-3-methylphenyl)(2-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101226046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.